BenchChemオンラインストアへようこそ!

N-[(4-bromophenyl)methyl]-2-cyanoacetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-[(4-Bromophenyl)methyl]-2-cyanoacetamide (CAS 566926-05-4), a cyanoacetamide derivative bearing a 4-bromobenzyl substituent on the amide nitrogen, is a versatile small-molecule scaffold and building block for heterocyclic synthesis and medicinal chemistry exploration. The compound's dual functional groups—the activated methylene of the cyanoacetamide moiety and the para-bromine atom on the benzyl ring—endow it with distinct reactivity and physicochemical properties compared to unsubstituted or lighter halogen analogs.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 566926-05-4
Cat. No. B1429663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)methyl]-2-cyanoacetamide
CAS566926-05-4
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CC#N)Br
InChIInChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
InChIKeyLMJXGMLFBKFUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromophenyl)methyl]-2-cyanoacetamide (CAS 566926-05-4) Procurement: A Cyanoacetamide Scaffold with 4-Bromo Substituent for Medicinal Chemistry and Heterocyclic Synthesis


N-[(4-Bromophenyl)methyl]-2-cyanoacetamide (CAS 566926-05-4), a cyanoacetamide derivative bearing a 4-bromobenzyl substituent on the amide nitrogen, is a versatile small-molecule scaffold and building block for heterocyclic synthesis and medicinal chemistry exploration . The compound's dual functional groups—the activated methylene of the cyanoacetamide moiety and the para-bromine atom on the benzyl ring—endow it with distinct reactivity and physicochemical properties compared to unsubstituted or lighter halogen analogs . Its documented role as a precursor for five- and six-membered heterocyclic systems positions it as a strategic procurement choice for laboratories engaged in diversity-oriented synthesis and structure–activity relationship (SAR) campaigns [1].

Why Generic or Non-Halogenated Analogs Cannot Simply Replace N-[(4-Bromophenyl)methyl]-2-cyanoacetamide in Medicinal Chemistry and Agrochemical Research


Within the N-benzyl-2-cyanoacetamide family, the identity of the para-substituent dictates lipophilicity, metabolic stability, and target binding potential. The 4-bromo substituent confers a unique combination of van der Waals radius (1.85 Å), polarizability, and halogen-bond donor capacity that lighter halogens (F: 1.47 Å; Cl: 1.75 Å) or non-halogenated analogs cannot replicate [1]. Class-level SAR evidence from structurally related cyanoacetamide and benzylamide series consistently demonstrates that bromine substitution at the para position yields differentiable biological activity profiles compared to fluoro, chloro, methyl, and unsubstituted phenyl analogs [2]. Consequently, substituting N-[(4-bromophenyl)methyl]-2-cyanoacetamide with the 4-chloro, 4-fluoro, or unsubstituted N-benzyl analog is expected to alter pharmacokinetic behavior, target engagement, and downstream synthetic utility in ways that compromise experimental reproducibility and SAR continuity.

Quantitative Evidence for Differentiated Selection of N-[(4-Bromophenyl)methyl]-2-cyanoacetamide Over Closest Analogs


Evidence Item 1: Computed Lipophilicity (cLogP) and Physicochemical Differentiation from N-Benzyl, 4-Chloro, and 4-Fluoro Analogs

The target compound's cLogP has been computed as approximately 1.18, reflecting the lipophilicity-enhancing effect of the 4-bromobenzyl moiety . This represents a measurable increase over the 4-chloro analog (estimated cLogP ≈ 0.9–1.0) and the unsubstituted N-benzyl analog (estimated cLogP ≈ 0.5–0.8), consistent with the well-established Hansch π constant for aromatic bromine (π = 0.86) versus chlorine (π = 0.71) and hydrogen (π = 0.00) [1]. The 4-fluoro analog is expected to exhibit a lower cLogP (≈0.3–0.6) due to fluorine's lower π constant (0.14). The CymitQuimica product description explicitly notes that the 4-bromobenzyl moiety enhances lipophilicity, potentially influencing biological activity and solubility in organic solvents .

Lipophilicity Drug-likeness Physicochemical profiling

Evidence Item 2: Halogen-Dependent Synthetic Utility—4-Bromo Substituent as a Versatile Handle for Cross-Coupling and Nucleophilic Substitution

The para-bromine atom on the benzyl ring provides a synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution, enabling late-stage diversification that is less accessible or impossible with the 4-chloro or 4-fluoro analogs under mild conditions . The C–Br bond dissociation energy (BDE ≈ 281 kJ/mol for aryl bromides) is substantially lower than that of C–Cl (BDE ≈ 399 kJ/mol) and C–F (BDE ≈ 491 kJ/mol), rendering the bromo derivative more reactive in oxidative addition steps of Pd-catalyzed couplings, and thus a preferred scaffold for library synthesis [1]. The cyanoacetamide moiety itself serves as a precursor for Gewald thiophene synthesis, pyrimidone formation, and Knoevenagel condensations, placing this bifunctional compound at the intersection of two orthogonal diversification strategies [2]. The compound is explicitly categorized as a 'Building Block' in the mdfcw.com reference standards database [3].

Cross-coupling Nucleophilic aromatic substitution Diversity-oriented synthesis

Evidence Item 3: Class-Level Halogen SAR Trends in Cyanoacetamide and Benzylamide Biological Activity Series

While no direct head-to-head biological comparison of N-[(4-bromophenyl)methyl]-2-cyanoacetamide with its 4-chloro, 4-fluoro, and unsubstituted analogs was identified in peer-reviewed literature, class-level SAR evidence from structurally related benzylamide and cyanoacetamide series consistently demonstrates that para-halogen substitution modulates biological potency [1]. In studies of N-(substituted phenyl) chloroacetamides, halogenated p-substituted phenyl derivatives—including bromophenyl—showed enhanced activity attributable to increased lipophilicity and improved membrane penetration [2]. The Agricultural fungicide patent US 4,946,867 explicitly covers cyanoacetamide derivatives where the phenyl substituent X is chlorine or bromine, demonstrating that bromine substitution is recognized in the patent literature as conferring high controlling activity against plant diseases, particularly rice blast (Pyricularia oryzae) [3]. For anticonvulsant activity, N-benzylcyanoacetamide derivatives have served as cyano analogs of beclamide, establishing the relevance of the benzyl-cyanoacetamide scaffold for CNS applications [4].

Structure-activity relationship Halogen-dependent bioactivity Antimicrobial

Evidence Item 4: Vendor-Specified Purity and QC Documentation Enabling Reproducible Procurement

Bidepharm supplies N-[(4-bromophenyl)methyl]-2-cyanoacetamide (CAS 566926-05-4) at a standard purity of 95% with batch-level QC documentation including NMR, HPLC, and GC analyses . This is comparable to the purity specifications for the 4-chloro analog (CAS 66158-49-4: ≥95% purity from AKSci and Matrix Scientific ) and the 4-fluoro analog (CAS 169120-70-1: 95% purity from AKSci ), indicating equivalent commercial availability. However, Sigma-Aldrich previously listed N-(4-Bromobenzyl)-2-cyanoacetamide (45-CDS024028-50MG-EA) as a catalog item, now discontinued [1], suggesting that this specific bromo derivative may have more limited large-supplier availability compared to the more common unsubstituted N-benzyl analog (CAS 10412-93-8, available from Sigma-Aldrich, Aladdin, and multiple vendors ). The bromo derivative's molecular weight (253.1 g/mol) is substantially higher than the unsubstituted analog (174.2 g/mol), which affects molar-based procurement calculations, solubility determinations, and reaction stoichiometry .

Quality control Purity specification Analytical characterization

Optimal Application Scenarios for N-[(4-Bromophenyl)methyl]-2-cyanoacetamide Based on Quantified Differential Evidence


Scenario 1: Diversity-Oriented Heterocyclic Library Synthesis Requiring Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling

N-[(4-Bromophenyl)methyl]-2-cyanoacetamide is the preferred scaffold when the synthetic plan includes late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The C–Br bond dissociation energy (≈281 kJ/mol) enables oxidative addition under mild Pd(0) conditions that are ineffective or inefficient for the C–Cl (399 kJ/mol) or C–F (491 kJ/mol) analogs [1]. This dual-functional scaffold allows orthogonal diversification: the cyanoacetamide moiety participates in Gewald thiophene synthesis, Knövenagel condensations, and pyrimidone formations, while the 4-bromobenzyl group simultaneously serves as a coupling handle [2].

Scenario 2: Medicinal Chemistry Lead Optimization Campaigns Targeting Enhanced Lipophilicity and Membrane Permeability

In SAR campaigns where increased lipophilicity is hypothesized to improve membrane permeability or target engagement, the 4-bromo analog (cLogP ≈ 1.18) provides a quantifiable step-up in lipophilicity compared to the 4-chloro (estimated cLogP ≈ 0.9–1.0) and unsubstituted N-benzyl (estimated cLogP ≈ 0.5–0.8) analogs, based on the Hansch π constant for aromatic bromine (π = 0.86) [3]. Researchers should note that this increased lipophilicity comes at the cost of higher molecular weight (253.1 vs. 174.2 g/mol), which must be managed within lead-likeness criteria .

Scenario 3: Agricultural Fungicide Discovery Programs Targeting Rice Blast (Pyricularia oryzae) and Related Plant Pathogens

US Patent 4,946,867 explicitly claims cyanoacetamide derivatives containing bromine or chlorine as the phenyl substituent X, demonstrating high controlling activity against rice blast and other fungal plant diseases [4]. The 4-bromo analog is therefore a direct structural embodiment of the claimed scaffold, making it a relevant procurement choice for agrochemical discovery programs exploring this patent space. The bromine substituent may offer a differentiated environmental degradation or toxicity profile compared to the chlorine-substituted derivatives, though this has not been experimentally verified in the available literature.

Scenario 4: Physicochemical Profiling and Drug-Likeness Assessment in Academic Screening Libraries

For academic screening libraries designed to explore chemical space around the cyanoacetamide scaffold, N-[(4-bromophenyl)methyl]-2-cyanoacetamide represents a well-defined physicochemical anchor point: MW 253.1, cLogP ≈ 1.18, H-bond donors 1, H-bond acceptors 3, and rotatable bonds 4 . When benchmarked against the 4-chloro, 4-fluoro, methyl, and unsubstituted analogs, this compound fills a specific lipophilicity-MW coordinate that is unoccupied by the other series members. Its inclusion in screening collections ensures that SAR trends across halogen substituents can be systematically evaluated, even if individual biological potency values for the bromo derivative are not yet published.

Quote Request

Request a Quote for N-[(4-bromophenyl)methyl]-2-cyanoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.